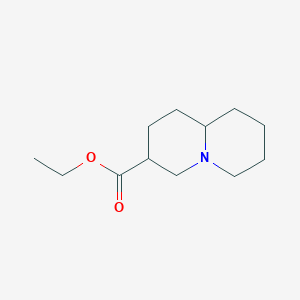
zirconium bis(dihydrogenorthophosphate) oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium bis(dihydrogenorthophosphate) oxide is a chemical compound with the formula H4O9P2Zr
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zirconium bis(dihydrogenorthophosphate) oxide typically involves the reaction of zirconium salts with phosphoric acid under controlled conditions. One common method involves the use of zirconium nitrate and phosphoric acid in an aqueous solution, followed by precipitation and filtration to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps such as purification, drying, and milling to achieve the desired particle size and purity. Advanced techniques like hydrothermal synthesis and sol-gel methods may also be employed to enhance the properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Zirconium bis(dihydrogenorthophosphate) oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like amines, phosphines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium phosphate, while reduction may produce zirconium hydride. Substitution reactions can result in a variety of zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, zirconium bis(dihydrogenorthophosphate) oxide is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for processes such as hydrogenation, oxidation, and polymerization.
Biology and Medicine
In the field of biology and medicine, the compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a promising candidate for use in medical devices and coatings.
Industry
Industrially, this compound is used in the production of advanced ceramics and as a corrosion inhibitor in coatings. Its high thermal stability and resistance to chemical attack make it suitable for use in harsh environments.
Mecanismo De Acción
The mechanism by which zirconium bis(dihydrogenorthophosphate) oxide exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death. In catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactants, promoting the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium orthophosphate (Zr(HPO4)2·H2O): A similar compound with applications in corrosion inhibition and catalysis.
Zirconium dioxide (ZrO2): Widely used in ceramics and as a catalyst support.
Zirconium hydrophosphate: Used in ion exchange and as a catalyst.
Uniqueness
Zirconium bis(dihydrogenorthophosphate) oxide is unique due to its specific chemical structure and properties
Propiedades
Número CAS |
19764-74-0 |
|---|---|
Fórmula molecular |
H4O9P2Zr |
Peso molecular |
301.197882 |
Sinónimos |
zirconium bis(dihydrogenorthophosphate) oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)
![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)





